GSK-3beta Inhibitor XI

Overview

Description

Glycogen synthase kinase-3 beta inhibitor XI is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 beta. Glycogen synthase kinase-3 beta is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of glycogen synthase kinase-3 beta has been explored for therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders .

Scientific Research Applications

Chemistry: Used as a tool compound to study the role of glycogen synthase kinase-3 beta in different chemical pathways.

Biology: Investigated for its effects on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

Target of Action

The primary target of GSK-3beta Inhibitor XI is the protein kinase, Glycogen Synthase Kinase-3beta (GSK-3β) . GSK-3β is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . It plays a central role in a wide variety of cellular processes concerned with coordinating catabolic and anabolic pathways .

Mode of Action

This compound interacts with its target, GSK-3β, by competing with ATP . This inhibitor is known to have a Ki value of 25 nM against GSK-3β , indicating a strong binding affinity. The inhibition of GSK-3β typically leads to the attenuation of the signaling pathway .

Biochemical Pathways

GSK-3β is involved in multiple key cell-signaling pathways and has various phosphorylation targets . It plays important roles in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins . Inhibition of GSK-3β by this compound can affect these pathways, leading to changes in downstream effects .

Pharmacokinetics

It’s known that the compound competes with atp, suggesting it may interact with the atp-binding pocket of gsk-3β . This could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of GSK-3β by this compound can stimulate biological responses . For example, it has been shown that inhibiting GSK-3β can improve memory deficits and cognitive function of the aging mice model . Moreover, inhibition of GSK-3β is thought to reduce acute myocardial infarction, suppress inflammation, protect the lung from acute injury, delay pulmonary fibrosis, and improve severe cardiac dysfunction .

Biochemical Analysis

Biochemical Properties

GSK-3beta Inhibitor XI interacts with the enzyme GSK-3β, a highly conserved multifunctional serine/threonine protein kinase . It acts as an ATP-competitive inhibitor of GSK-3β , and minimally inhibits a panel of 79 commonly studied protein kinases . The nature of these interactions is primarily inhibitory, with the inhibitor competing with ATP for binding to the active site of the enzyme .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase intracellular glycogen synthase activity in HEK293 cells . It also plays a role in the regulation of hepatic glycolysis, cell signaling pathways, and phosphorylation of various proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a potent, specific, and ATP-competitive inhibitor of GSK-3β . This inhibition leads to changes in the phosphorylation state of various proteins, thereby affecting their activity and the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been shown to demonstrate metabolic stability in human liver microsomes

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with the enzyme GSK-3β, which plays a role in the regulation of hepatic glycolysis

Preparation Methods

The synthesis of glycogen synthase kinase-3 beta inhibitor XI involves several steps. One common synthetic route includes the formation of a pyrrolo[2,3-b]pyridine core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Glycogen synthase kinase-3 beta inhibitor XI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Glycogen synthase kinase-3 beta inhibitor XI is unique compared to other glycogen synthase kinase-3 beta inhibitors due to its specific binding affinity and selectivity for the enzyme. Similar compounds include:

Lithium chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta with broader biological effects.

Tideglusib: A selective glycogen synthase kinase-3 beta inhibitor investigated for its potential in treating Alzheimer’s disease.

CHIR99021: Another selective inhibitor with applications in stem cell research and regenerative medicine.

Glycogen synthase kinase-3 beta inhibitor XI stands out due to its unique chemical structure and specific inhibitory profile, making it a valuable tool in scientific research and therapeutic development .

Properties

IUPAC Name |

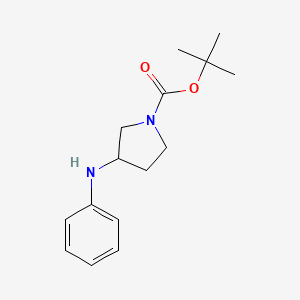

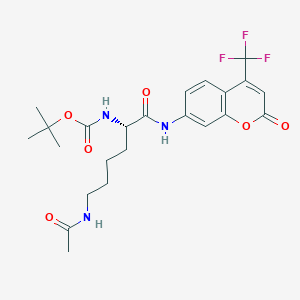

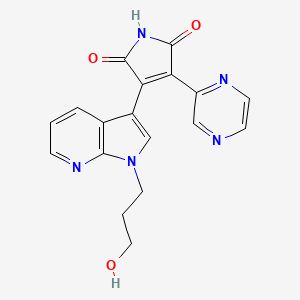

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEJZKULWCZIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434343 | |

| Record name | GSK-3beta Inhibitor XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626604-39-5 | |

| Record name | GSK-3beta Inhibitor XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1624317.png)